molecular formula C17H16N2S B7792495 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline

4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline

Cat. No.: B7792495
M. Wt: 280.4 g/mol
InChI Key: JKDZHYCDXPXMBB-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group and an aniline moiety attached to the thiazole ring.

Preparation Methods

The synthesis of 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative reactions to form corresponding sulfoxides or sulfones. In reduction reactions, it can be converted to thiazolidines. Substitution reactions often involve the replacement of the aniline moiety with other functional groups, leading to the formation of diverse derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, thiazole derivatives have been studied for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . In medicine, these compounds are explored for their potential as therapeutic agents. In industry, thiazole derivatives are used in the production of agrochemicals, photographic sensitizers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, they may inhibit the activity of specific enzymes or block certain receptors, resulting in therapeutic effects. The exact mechanism of action depends on the specific structure of the compound and its target .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-2-12-3-5-13(6-4-12)16-11-20-17(19-16)14-7-9-15(18)10-8-14/h3-11H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDZHYCDXPXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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